D-[1,2,3-13C3]Glucose
Description
Fundamental Role of Stable Isotope Tracing in Metabolic Research
Stable isotope tracing is a cornerstone of modern metabolic research, offering a powerful method to investigate the intricate network of biochemical reactions that sustain life. mdpi.comisotope.com Unlike traditional techniques that only measure the concentrations of metabolites, stable isotope tracing allows for the determination of metabolic fluxes—the rates at which molecules are converted through a pathway. creative-proteomics.com This dynamic information is crucial for understanding how cells adapt their metabolism in response to various physiological and pathological conditions. mdpi.comnih.gov
The use of stable isotopes like ¹³C, ¹⁵N, and ²H is preferred in many studies, especially in humans, because they are non-radioactive and safe. creative-proteomics.commaastrichtuniversity.nl By introducing a labeled substrate, such as D-[1,2,3-¹³C₃]Glucose, into a system, researchers can follow the labeled atoms as they are incorporated into a variety of other molecules. nih.gov This provides unparalleled insights into nutrient utilization, energy production, and the biosynthesis of essential cellular components. mdpi.com This methodology has become increasingly accessible due to advancements in high-resolution mass spectrometers. nih.gov
Isotopic Design and Labeling Specificity of D-[1,2,3-¹³C₃]Glucose
The specific placement of ¹³C atoms at the first, second, and third positions of the glucose molecule is a deliberate design choice that offers unique advantages for studying specific metabolic routes. sigmaaldrich.combiosynth.com This positional labeling allows for the precise tracking of the carbon backbone of glucose as it is processed in the initial stages of central carbon metabolism.
Advantages of [1,2,3-¹³C₃] Labeling for Tracing Early Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway
The strategic labeling of D-[1,2,3-¹³C₃]Glucose is particularly advantageous for dissecting the interconnected pathways of glycolysis and the pentose phosphate pathway (PPP).
In glycolysis , the six-carbon glucose molecule is broken down into two three-carbon pyruvate (B1213749) molecules. When D-[1,2,3-¹³C₃]Glucose is the starting substrate, the resulting pyruvate will be labeled on all three of its carbon atoms ([U-¹³C₃]pyruvate). pnas.org This fully labeled pyruvate can then be traced as it enters the tricarboxylic acid (TCA) cycle or is converted to other metabolites like lactate (B86563).
The pentose phosphate pathway (PPP) is an alternative route for glucose metabolism that is crucial for producing NADPH (a key reducing agent for antioxidant defense and biosynthesis) and the precursors for nucleotide synthesis. The entry of [1,2,3-¹³C₃]glucose 6-phosphate into the oxidative branch of the PPP results in the loss of the ¹³C atom at the C1 position as ¹³CO₂. The subsequent rearrangements in the non-oxidative PPP lead to the formation of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate with distinct labeling patterns. For instance, the entry of [1,2,3-¹³C₃]glucose 6-phosphate into the PPP primarily generates [1,2-¹³C₂]fructose 6-phosphate. semanticscholar.org This is in contrast to the labeling pattern that would be observed if glucose were to proceed solely through glycolysis. By analyzing the specific isotopologue distribution in downstream metabolites like lactate or amino acids, researchers can quantify the relative flux through both glycolysis and the PPP.
Comparison with Other Glucose Labeling Patterns (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)
The choice of glucose tracer depends on the specific metabolic questions being addressed. Different labeling patterns provide complementary information.
[1,2-¹³C₂]Glucose: This tracer is particularly useful for assessing PPP activity. nih.gov When metabolized through glycolysis, it produces [1,2-¹³C₂]lactate. In contrast, when it enters the PPP, the C1 carbon is lost, and subsequent reactions lead to the formation of [3-¹³C₁]lactate. semanticscholar.orgnih.gov By measuring the ratio of these two lactate isotopologues, the relative activity of the PPP can be estimated. However, a drawback is that the detection of [3-¹³C₁]lactate needs to be distinguished from the natural abundance of ¹³C, which can complicate the analysis. nih.gov
The use of D-[1,2,3-¹³C₃]Glucose, therefore, offers a distinct advantage by providing clear labeling patterns for early glycolytic intermediates and allowing for the differentiation of PPP activity through the specific isotopologues generated. semanticscholar.org
Historical Context and Evolution of ¹³C-Tracer Methodologies
The use of isotopic tracers in metabolic research has a rich history, beginning over a century ago with the discovery of isotopes. nih.gov Early studies relied heavily on radioactive isotopes, like ¹⁴C, which were instrumental in deciphering fundamental metabolic pathways such as the Krebs cycle. eurisotop.com
The development and refinement of mass spectrometry, pioneered by Nobel laureates J.J. Thomson and F.W. Aston, were critical for the ability to separate and quantify isotopes. nih.gov This technological advancement paved the way for the use of stable isotopes in biological research. The realization that stable isotopes, particularly ¹³C, ¹⁵N, and ²H, could be incorporated into organic molecules to trace their metabolic fate marked the dawn of the stable isotope tracer era. nih.gov
Over the past several decades, the methodologies for ¹³C-tracer analysis have evolved significantly. The advent of gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-mass spectrometry (LC-MS) has dramatically improved the sensitivity and resolution for detecting labeled metabolites in complex biological samples. nih.govnih.gov Concurrently, the development of sophisticated software and computational models for metabolic flux analysis (MFA) has enabled researchers to move from qualitative observations to quantitative measurements of intracellular reaction rates. nih.govosti.gov These advancements have solidified the role of ¹³C-labeled substrates, including D-[1,2,3-¹³C₃]Glucose, as indispensable tools for investigating the complexities of cellular metabolism in both health and disease. isotope.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VJPMIEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for D 1,2,3 ¹³c₃ Glucose Tracer Studies
Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a sophisticated analytical technique that quantifies the rates (fluxes) of metabolic reactions within a cellular system. By introducing a ¹³C-labeled substrate like D-[1,2,3-¹³C₃]Glucose and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can deduce the relative and absolute fluxes through interconnected metabolic pathways. nih.govvanderbilt.edushimadzu.com
Stoichiometric and Isotopic Balance Equations in Metabolic Networks
Stoichiometric Balance: Under the assumption of a metabolic steady state, the concentration of intracellular metabolites remains constant over time. This principle is mathematically represented by a set of linear equations where the sum of fluxes producing a particular metabolite is equal to the sum of fluxes consuming it. For a given metabolite M, the stoichiometric balance equation is:
∑ vin = ∑ vout
where vin represents the rates of all reactions producing M, and vout represents the rates of all reactions consuming M. d-nb.infofrontiersin.org
Isotopic Balance: The core of ¹³C-MFA is the tracking of labeled carbons through the metabolic network. When D-[1,2,3-¹³C₃]Glucose is metabolized, the ¹³C atoms are distributed among various products. For instance, glycolysis of D-[1,2,3-¹³C₃]Glucose will produce [1,2,3-¹³C₃]pyruvate. This labeled pyruvate (B1213749) can then enter the Tricarboxylic Acid (TCA) cycle, leading to specific labeling patterns in TCA cycle intermediates and associated amino acids. nih.govcore.ac.uk
The isotopic balance equations are a set of non-linear equations that describe the distribution of different isotopomers (molecules with the same chemical formula but differing in isotopic composition) for each metabolite in the network. These equations take into account the specific carbon atom transitions for each reaction. For example, the decarboxylation of [1,2,3-¹³C₃]pyruvate to form [1,2-¹³C₂]acetyl-CoA and unlabeled CO₂ is a key reaction that influences the labeling pattern of downstream metabolites. By measuring the mass isotopomer distributions of key metabolites (e.g., using mass spectrometry or NMR), the unknown metabolic fluxes in the model can be estimated. frontiersin.org
Experimental Design and Execution
The successful application of D-[1,2,3-¹³C₃]Glucose in tracer studies hinges on a well-designed and meticulously executed experimental plan.
Tracer Administration Modalities in in vitro and in vivo Systems
The method of introducing D-[1,2,3-¹³C₃]Glucose to the biological system is a critical step that must be tailored to the specific experimental context.
In vitro Systems: For cell culture experiments, D-[1,2,3-¹³C₃]Glucose is typically dissolved in the culture medium to a final desired concentration. The cells are then incubated in this medium for a specified period to allow for the uptake and metabolism of the labeled glucose. The duration of the labeling can range from a few minutes for INST-MFA to several hours or even days to achieve a steady-state labeling for certain metabolites. mdpi.com
In vivo Systems: In animal studies, D-[1,2,3-¹³C₃]Glucose can be administered through various routes. A common method is a primed-constant infusion via a catheter, often placed in the jugular vein, to achieve and maintain a steady-state concentration of the tracer in the plasma. nih.govelifesciences.org Bolus injections can also be used, particularly for dynamic studies. elifesciences.org Oral gavage is another option for delivering the tracer to the gastrointestinal tract to study intestinal and hepatic metabolism. nih.gov The choice of administration route depends on the specific metabolic pathways and organs being investigated.
Bioreactor and Cell Culture Considerations for Isotopic Labeling
When conducting isotopic labeling experiments in bioreactors or other cell culture systems, several factors must be carefully controlled to ensure reproducible and meaningful results.
Table 1: Key Considerations for Isotopic Labeling in Cell Culture
| Parameter | Consideration | Rationale |
| Medium Composition | The culture medium should be well-defined, with D-[1,2,3-¹³C₃]Glucose as the primary carbon source of interest. The presence of other carbon sources can dilute the label and complicate data interpretation. | To ensure that the observed labeling patterns are primarily derived from the metabolism of the administered tracer. |
| Steady-State Achievement | For steady-state MFA, it is crucial to ensure that the culture has reached both metabolic and isotopic steady state. This can be verified by monitoring cell growth, substrate consumption, and product formation rates, as well as the isotopic enrichment of key metabolites over time. nih.gov | To meet the underlying assumptions of the steady-state metabolic flux model, leading to more accurate flux calculations. |
| Culture System | The choice between batch, fed-batch, or continuous (chemostat) culture depends on the experimental objectives. Chemostats are ideal for maintaining a steady state over long periods. nih.gov | To control the cellular growth rate and environment, which directly impact metabolic fluxes. |
| Sampling | The timing and method of sampling are critical. For INST-MFA, rapid and timed sampling is essential to capture the dynamics of label incorporation. | To obtain accurate snapshots of the isotopic labeling state of intracellular metabolites at specific time points. |
Tissue and Biofluid Sample Preparation for Isotopic Analysis
Proper sample preparation is paramount for the accurate measurement of isotopic enrichment in metabolites. The procedures must effectively quench metabolic activity, extract the metabolites of interest, and prepare them for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Tissue Samples: Immediately upon collection, tissue samples should be rapidly frozen in liquid nitrogen to halt all enzymatic activity. nih.gov The frozen tissue is then typically homogenized in a cold solvent, such as a methanol (B129727)/water or perchloric acid solution, to extract the metabolites. nih.gov Subsequent steps may include centrifugation to remove proteins and other cellular debris, followed by lyophilization or evaporation to concentrate the sample. For GC-MS analysis, chemical derivatization is often necessary to increase the volatility and thermal stability of the metabolites. researchgate.net
Biofluid Samples: Biofluids such as plasma, urine, or cell culture medium also require processing to remove proteins and other interfering substances. mdpi.com This is commonly achieved through protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation. researchgate.net The resulting supernatant containing the metabolites can then be analyzed directly or after derivatization.
Table 2: Common Analytical Techniques for Isotopic Analysis
| Analytical Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and resolution, capable of separating and identifying a wide range of volatile and derivatized metabolites. Provides detailed information on mass isotopomer distributions. researchgate.net | Requires chemical derivatization for non-volatile compounds, which can introduce variability. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a broad range of metabolites, including non-volatile and thermally labile compounds, without the need for derivatization. mdpi.com | Can be subject to matrix effects and ion suppression, potentially affecting quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive technique that provides detailed information on the positional isotopomers of a molecule. Can be used to analyze intact tissues and biofluids with minimal sample preparation. nih.govresearchgate.net | Lower sensitivity compared to mass spectrometry, requiring larger sample sizes or longer acquisition times. researchgate.net |
Isotopic Purity Verification and Quality Control of D-[1,2,3-¹³C₃]Glucose
The robust and accurate use of D-[1,2,3-¹³C₃]Glucose in metabolic tracer studies is fundamentally reliant on the rigorous verification of its isotopic purity and the implementation of stringent quality control measures. These procedures are critical to ensure that the observed labeling patterns in downstream metabolites can be confidently attributed to the metabolism of the infused tracer, thereby guaranteeing the validity of the calculated metabolic fluxes. The primary objectives of these analyses are to confirm the high enrichment of ¹³C at the specified carbon positions (C1, C2, and C3), to quantify any potential isotopic dilution, and to identify and characterize any chemical impurities.
The principal analytical techniques employed for the isotopic and chemical quality control of D-[1,2,3-¹³C₃]Glucose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org These methods provide complementary information essential for a comprehensive quality assessment.
Mass Spectrometry (MS) is a cornerstone technique for determining the isotopic enrichment of labeled compounds. almacgroup.com High-resolution mass spectrometry (HRMS) is particularly powerful, allowing for the differentiation of ions based on their exact masses, which is crucial for distinguishing between ¹³C-labeled and unlabeled glucose molecules. nih.gov For D-[1,2,3-¹³C₃]Glucose, MS analysis focuses on quantifying the M+3 isotopologue, which represents the glucose molecule containing three ¹³C atoms.
A general procedure for MS-based isotopic enrichment determination involves several key steps: nih.gov
Linearity Assessment: The mass spectrometer's response is evaluated by analyzing the natural abundance (unlabeled) glucose at various concentrations to ensure a linear relationship between concentration and signal intensity. nih.gov
Cluster Purity Determination: The isotopic cluster of the unlabeled glucose is analyzed to determine the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O), which will be used to correct the data from the labeled sample. nih.govresearchgate.net
Theoretical Isotope Distribution Calculation: The theoretical isotopic distribution for D-[1,2,3-¹³C₃]Glucose is calculated at various hypothetical enrichment levels. nih.gov
Comparison and Regression: The measured isotope distribution of the labeled sample is compared with the calculated theoretical distributions using linear regression to determine the actual isotopic enrichment. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a frequently used method for analyzing glucose isotopomers. nih.govcreative-proteomics.com This often involves chemical derivatization of the glucose molecule to enhance its volatility and improve chromatographic separation. nih.govresearchgate.net For instance, the methyloxime pentatrimethylsilyl derivative of glucose yields specific fragment ions in the mass spectrometer that correspond to particular carbon atoms within the glucose molecule, allowing for positional isotopic analysis. nih.gov
| Fragment Ion (m/z) | Corresponding Carbon Atoms Retained |
|---|---|
| 160 | 1-2 |
| 262 | 1-2-3 |
| 319 | 3-4-5-6 |
| 217 | 4-5-6 |
| 205 | 5-6 |
| 103 | 6 |
Data derived from a study on the mass spectrometric analysis of the methyloxime pentatrimethylsilyl derivative of glucose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides invaluable information on the structural integrity and the specific positions of the ¹³C labels within the glucose molecule. wikipedia.orgrsc.org ¹³C NMR is particularly well-suited for this purpose. The presence of ¹³C atoms at adjacent positions (C1, C2, and C3) in D-[1,2,3-¹³C₃]Glucose gives rise to characteristic ¹³C-¹³C spin-spin coupling patterns in the NMR spectrum. nih.govnih.gov
For example, the ¹³C NMR spectrum of metabolites derived from [1,2,3-¹³C₃]glucose will show specific multiplet patterns. nih.govresearchgate.net The analysis of these patterns, such as doublets and quartets, allows for the unambiguous confirmation that the ¹³C labels are located at the intended C1, C2, and C3 positions. researchgate.netwustl.edu Any significant signals corresponding to ¹³C at other positions (C4, C5, or C6) would indicate isotopic scrambling or the presence of other isotopomers as impurities.
| Parameter | Specification | Reference |
|---|---|---|
| Isotopic Purity (atom % ¹³C) | 99% | sigmaaldrich.comisotope.com |
| Chemical Purity | ≥99% | isotope.comisotope.com |
| Mass Shift | M+3 | sigmaaldrich.com |
| Molecular Weight | ~183.13 g/mol | sigmaaldrich.comisotope.com |
This table summarizes typical quality control specifications from commercial suppliers. sigmaaldrich.comisotope.comisotope.com
Elucidation of Central Carbon Metabolism Pathways Via D 1,2,3 ¹³c₃ Glucose Tracing
Glycolytic Pathway Flux Determination
Glycolysis is a fundamental pathway for energy generation through the breakdown of glucose. creative-proteomics.com Tracing with D-[1,2,3-¹³C₃]Glucose allows for a precise measurement of the carbon flux through this essential metabolic route.
Derivation of [¹³C₃]Lactate from D-[1,2,3-¹³C₃]Glucose
When D-[1,2,3-¹³C₃]Glucose enters the glycolytic pathway, the six-carbon molecule is ultimately cleaved into two three-carbon molecules. The labeled carbons (C1, C2, and C3) of the initial glucose molecule are conserved together in the upper part of the glycolytic pathway and form one molecule of glyceraldehyde-3-phosphate (G3P). This G3P molecule then proceeds through the lower steps of glycolysis to produce a pyruvate (B1213749) molecule where carbons 1, 2, and 3 are all labeled with ¹³C. core.ac.uknih.gov Under anaerobic conditions or in cells exhibiting high rates of aerobic glycolysis (the Warburg effect), this fully labeled pyruvate is predominantly reduced to lactate (B86563), resulting in the formation of [¹³C₃]Lactate. nih.govresearchgate.net The detection of this M+3 lactate isotopologue serves as a direct indicator of carbon flux from the administered labeled glucose through glycolysis. nih.gov
Quantitative Assessment of Glycolytic Rates
The rate of [¹³C₃]Lactate formation is a direct quantitative measure of glycolytic flux from the exogenous labeled glucose. humanmetabolome.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to measure the abundance and specific labeling patterns of lactate. creative-proteomics.comnih.gov By quantifying the proportion of fully labeled lactate relative to other isotopologues and the total lactate pool, researchers can calculate the rate of glycolysis. nih.gov This method is invaluable for comparing metabolic phenotypes, for instance, revealing the exceptionally high glycolytic rates characteristic of many cancer cells. d-nb.info
Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activity Assessment
The pentose phosphate pathway (PPP) runs parallel to glycolysis and is vital for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. creative-proteomics.commdpi.com D-[1,2,3-¹³C₃]Glucose tracing is a key technique for evaluating the activity of this pathway and its two distinct branches: the oxidative and non-oxidative phases.
¹³CO₂ Efflux from C1 and Resulting Lactate Isotopomer Patterns ([¹³C₂]Lactate)
The first committed step of the oxidative PPP involves the decarboxylation of glucose-6-phosphate at the C1 position, releasing this carbon as ¹³CO₂. frontiersin.orgshimadzu.com The remaining five-carbon sugar, now labeled at the original C2 and C3 positions, re-enters the glycolytic pathway via the non-oxidative branch. This process involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, which ultimately convert the pentose phosphates back into glycolytic intermediates, fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. The resulting G3P, and subsequently pyruvate and lactate, will contain only two labeled carbons, forming [¹³C₂]Lactate. researchgate.net Therefore, the detection of [¹³C₂]Lactate is a specific marker for glucose that has been processed through the oxidative arm of the PPP. researchgate.net
Discrimination Between Oxidative and Non-Oxidative PPP Fluxes
The relative amounts of different lactate isotopomers provide a clear distinction between glycolytic and PPP fluxes. While [¹³C₃]Lactate signals direct glycolysis, the presence of [¹³C₂]Lactate indicates that glucose first entered the oxidative PPP. researchgate.net The non-oxidative PPP consists of reversible reactions that interconvert three, four, five, six, and seven-carbon sugar phosphates. csic.es The complex carbon rearrangements in this branch can lead to various labeling patterns in glycolytic intermediates. By analyzing the full isotopomer distribution in metabolites, the relative activities of the oxidative and non-oxidative branches can be determined, providing a comprehensive view of PPP function. biorxiv.org
PPP-Glycolysis Branch Point Analysis
The enzyme glucose-6-phosphate dehydrogenase (G6PD) catalyzes the first irreversible step of the PPP, representing a critical metabolic branch point where carbon from glucose-6-phosphate is partitioned between glycolysis and the PPP. csic.es The ratio of [¹³C₂]Lactate to [¹³C₃]Lactate can be used to estimate the relative flux of glucose into the PPP versus glycolysis. nih.gov A higher ratio signifies a greater proportion of glucose being shunted into the PPP. This analysis is crucial for understanding how cells adapt their metabolism to meet specific demands, such as the increased need for NADPH and nucleotide precursors in rapidly proliferating cancer cells. d-nb.infonih.gov Quantitative flux analysis using tracers like D-[1,2,3-¹³C₃]Glucose has been instrumental in demonstrating the upregulation of the PPP in various cancer types to support growth and maintain redox balance. nih.gov
Interactive Data Table: Interpreting Lactate Isotopomers from D-[1,2,3-¹³C₃]Glucose
| Detected Isotopomer | Labeling Pattern | Metabolic Pathway Indicated | Significance |
| [¹³C₃]Lactate | M+3 (labeled at C1, C2, C3) | Glycolysis | Represents direct flux of glucose through the glycolytic pathway. |
| [¹³C₂]Lactate | M+2 (labeled at C2, C3) | Oxidative Pentose Phosphate Pathway | Indicates initial flux through the oxidative PPP with subsequent re-entry into glycolysis. |
| Ratio of [¹³C₂]/[¹³C₃]Lactate | Relative abundance of M+2 vs. M+3 | PPP-Glycolysis Flux Ratio | Quantifies the partitioning of glucose between the PPP and glycolysis at the G6P branch point. |
Interplay with Tricarboxylic Acid (TCA) Cycle and Anaplerosis
The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and provide precursors for biosynthesis. D-[1,2,3-¹³C₃]Glucose tracing is instrumental in dissecting the complex dynamics of the TCA cycle and anaplerotic pathways, which replenish TCA cycle intermediates.
Following glycolysis, D-[1,2,3-¹³C₃]Glucose is converted to [U-¹³C₃]pyruvate. This labeled pyruvate has two primary fates for entering the TCA cycle. It can be decarboxylated by pyruvate dehydrogenase (PDH) to form [U-¹³C₂]acetyl-CoA, or it can be carboxylated by pyruvate carboxylase (PC) to generate [1,2,3-¹³C₃]oxaloacetate. nih.govpnas.org The relative contributions of these two pathways are crucial for maintaining TCA cycle homeostasis and can be quantified using ¹³C isotopomer analysis.
The entry of [U-¹³C₂]acetyl-CoA into the TCA cycle, through condensation with unlabeled oxaloacetate, results in a specific labeling pattern in the resulting citrate (B86180) and subsequent TCA cycle intermediates. nih.gov Conversely, the entry of [1,2,3-¹³C₃]oxaloacetate, an anaplerotic reaction, introduces a different set of labeled carbons into the cycle. nih.govpnas.org By analyzing the distribution of ¹³C in TCA cycle intermediates, the relative fluxes through PDH and PC can be determined.
The distinct entry points of labeled carbon from D-[1,2,3-¹³C₃]Glucose lead to unique ¹³C-isotopomer patterns in TCA cycle intermediates. For instance, if [U-¹³C₃]pyruvate is exclusively converted to [U-¹³C₂]acetyl-CoA, the resulting α-ketoglutarate will consist of 16 different ¹³C isotopomers at isotopic steady state. nih.gov However, if there is also flux through PC, the population of these isotopomers will be significantly influenced by the influx of [1,2,3-¹³C₃]oxaloacetate. nih.gov
Since the concentrations of many TCA cycle intermediates are low, researchers often analyze the ¹³C labeling of amino acids that are in rapid equilibrium with them. Glutamate (B1630785) and aspartate, which are synthesized from α-ketoglutarate and oxaloacetate respectively, are abundant and their ¹³C isotopomer distribution can be readily measured by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govphysiology.org
For example, the analysis of glutamate isotopomers reveals the relative contributions of acetyl-CoA derived from labeled glucose. nih.gov Different isotopomer populations in glutamate and glutamine have been observed, indicating distinct metabolic compartments with differing activities of pyruvate carboxylase and pyruvate dehydrogenase. nih.gov The presence of M+3 labeled citrate is often used as a marker for pyruvate carboxylase activity, as it is formed from the condensation of M+2 acetyl-CoA and M+1 oxaloacetate, the latter being a product of pyruvate carboxylation with ¹³CO₂. biorxiv.orgbiorxiv.org However, studies have also shown that M+1 citrate can be a significant and early marker of pyruvate carboxylase activity in vivo. biorxiv.orgbiorxiv.org
| Precursor | Entry Pathway | Key Labeled Intermediate | Resulting TCA Intermediate Isotopomers (Example: Citrate) |
|---|---|---|---|
| [U-¹³C₃]Pyruvate | Pyruvate Dehydrogenase (PDH) | [U-¹³C₂]Acetyl-CoA | [4,5-¹³C₂]Citrate |
| [U-¹³C₃]Pyruvate | Pyruvate Carboxylase (PC) | [1,2,3-¹³C₃]Oxaloacetate | [1,2,3-¹³C₃]Citrate |
The quantitative analysis of ¹³C isotopomer data allows for the calculation of the relative fluxes through pyruvate carboxylase (PC) and pyruvate dehydrogenase (PDH). This is often expressed as the PC/PDH flux ratio. By fitting the observed isotopomer distributions of intermediates like glutamate to metabolic models, researchers can estimate these fluxes. mdpi.com
Studies have shown that this ratio can vary significantly depending on the cell type and metabolic state. For instance, in insulinoma cells, while the fraction of acetyl-CoA derived from glucose was consistent across different cell lines, the flux between mitochondrial intermediates and a specific pool of pyruvate (pyruvate cycling) correlated with glucose-stimulated insulin (B600854) secretion. nih.gov This highlights the importance of not just the entry of pyruvate into the TCA cycle, but also the dynamic exchange between cycle intermediates.
Metabolic flux analysis using [U-¹³C]-glucose tracers has revealed that upon stimulation of brown adipocytes, both PDH and PC fluxes increase to enhance TCA cycle activity. d-nb.info The ratio of ¹³C-labeled citrate to ¹³C-labeled phosphoenolpyruvate (B93156) can serve as an indicator of increased PDH flux. d-nb.info
Gluconeogenesis and Carbon Recycling
Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors, is a vital pathway for maintaining blood glucose levels, particularly during fasting. D-[1,2,3-¹³C₃]Glucose tracing provides a powerful method to study the intricate processes of gluconeogenesis and the recycling of carbon atoms.
When D-[1,2,3-¹³C₃]Glucose is metabolized to [U-¹³C₃]pyruvate and then enters the gluconeogenic pathway, the labeled carbons are incorporated into newly synthesized glucose. The pathway involves the conversion of pyruvate to oxaloacetate and then to phosphoenolpyruvate, a key gluconeogenic intermediate. The resulting glucose molecules will carry the ¹³C label, and the specific labeling pattern provides insights into the metabolic routes taken.
The metabolism of [U-¹³C₃]glycerol, another gluconeogenic substrate, can produce [1,2,3-¹³C₃]- or [4,5,6-¹³C₃]glucose directly. semanticscholar.org If the labeled carbons pass through the TCA cycle before gluconeogenesis, doubly labeled glucose isotopomers are formed. semanticscholar.org The indirect pathway of glycogen (B147801) synthesis from a glucose load also involves the formation of partially labeled glucosyl isotopomers, with [1,2,3-¹³C₃]glycogen being one of the prevalent forms. d-nb.info
The analysis of glucose isotopomers can distinguish between glucose produced from different precursors and pathways. For instance, the metabolism of [3,4-¹³C₂]glucose to pyruvate and subsequent resynthesis to glucose can only produce singly labeled glucose molecules, [3-¹³C₁]glucose or [4-¹³C₁]glucose. nih.gov
The liver is the primary site of gluconeogenesis. Using D-[1,2,3-¹³C₃]Glucose and other stable isotope tracers, researchers can quantify the contributions of different pathways to hepatic glucose production. These pathways include glycogenolysis (breakdown of glycogen), gluconeogenesis from glycerol (B35011), and gluconeogenesis from TCA cycle intermediates. nih.gov
By combining tracers like ²H₂O and [U-¹³C₃]propionate with a labeled glucose tracer, a comprehensive picture of hepatic glucose fluxes can be obtained. nih.govphysiology.org For example, a short-term high-fat diet was found to increase the contribution of glycerol to gluconeogenesis, while the absolute fluxes from the TCA cycle remained unchanged. nih.gov
Analytical Methodologies for D 1,2,3 ¹³c₃ Glucose Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and concentration of metabolites. nih.gov It is particularly well-suited for isotopomer analysis because it can distinguish between different positional isomers and provide insights into intramolecular carbon-carbon couplings. nih.gov
High-Resolution ¹³C NMR for Positional Enrichment and Spin-Coupling Analysis
High-resolution ¹³C NMR is a primary tool for analyzing the metabolites of D-[1,2,3-¹³C₃]Glucose. The chemical shift of a ¹³C nucleus is sensitive to its local chemical environment, allowing for the identification of specific carbon atoms within a metabolite. The presence of ¹³C labels from the tracer results in significantly enhanced signals for the enriched positions compared to the natural abundance of 1.1%. nih.gov
A key feature of using ¹³C-labeled precursors is the ability to observe ¹³C-¹³C spin-spin coupling (J-coupling). The magnitude of the coupling constant (¹J_CC, ²J_CC, etc.) provides information about the connectivity of carbon atoms. For instance, when D-[1,2,3-¹³C₃]Glucose is metabolized, the resulting lactate (B86563) molecule ([2,3-¹³C₂]Lactate or [1,2-¹³C₂]Lactate depending on the pathway) will exhibit a characteristic splitting pattern in its ¹³C NMR spectrum due to the coupling between the adjacent ¹³C nuclei. nih.gov This allows for unambiguous identification of molecules that have incorporated adjacent ¹³C atoms from the original tracer.
Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹³C-¹³C Correlation Spectroscopy (COSY), are invaluable for resolving complex spectra from biological samples. nih.goviosrjournals.org HSQC correlates protons with their directly attached carbons, while COSY-type experiments reveal correlations between coupled ¹³C nuclei, enabling the tracing of the carbon skeleton through metabolic transformations. iosrjournals.org Constant-time versions of these experiments can be used to remove the one-bond ¹³C-¹³C splitting in the indirect dimension, improving spectral resolution.
Table 1: Key ¹³C NMR Parameters for Isotopomer Analysis
| Parameter | Information Provided | Example Application with D-[1,2,3-¹³C₃]Glucose | Relevant NMR Experiment |
|---|---|---|---|
| Chemical Shift (δ) | Identifies specific carbon atoms in a molecule. | Distinguishing between C1, C2, and C3 of lactate. | 1D ¹³C NMR, 2D HSQC |
| Signal Intensity | Quantifies the concentration and enrichment of ¹³C at a specific position. | Measuring the amount of ¹³C-labeled glutamate (B1630785) produced. | 1D ¹³C NMR (with appropriate relaxation delays) |
| Spin-Spin Coupling (J_CC) | Confirms the covalent bonding between adjacent ¹³C-labeled atoms. | Identifying lactate molecules with intact ¹³C-¹³C bonds derived from the glucose tracer. nih.gov | High-resolution 1D ¹³C NMR, 2D ¹³C-¹³C COSY |
Sensitivity Enhancements in ¹³C NMR Techniques
A major limitation of ¹³C NMR is its inherently low sensitivity, stemming from the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus. nih.gov While using enriched tracers like D-[1,2,3-¹³C₃]Glucose overcomes the abundance issue for labeled positions, sensitivity can still be a challenge for detecting low-concentration metabolites. Several techniques have been developed to address this:
Polarization Transfer Techniques: Methods like Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) improve sensitivity by transferring magnetization from the more abundant and sensitive ¹H nuclei to the ¹³C nuclei. researchgate.net These techniques can significantly reduce the acquisition time required for quantitative analysis. researchgate.net
Cryogenically Cooled Probes: Modern NMR instruments are often equipped with cryoprobes, which cool the detection electronics to cryogenic temperatures (~20 K). This dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four.
Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that can enhance NMR signals by several orders of magnitude (over 10,000-fold). weizmann.ac.il It involves transferring the high spin polarization of electrons from a stable radical to the target ¹³C nuclei at very low temperatures and high magnetic fields. weizmann.ac.ilmpg.de The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis. nih.gov This "hyperpolarization" allows for real-time tracking of metabolic processes in living cells. nih.govelsevierpure.com For instance, the metabolism of hyperpolarized U-¹³C,²H₇-glucose has been studied in breast cancer cells, allowing for the detection of not only lactate but also low-abundance glycolytic intermediates like dihydroxyacetone phosphate (B84403) and 3-phosphoglycerate. nih.govelsevierpure.com
Complementary Use of ¹H and ²H NMR for Multi-Isotopic Tracing
While ¹³C is a powerful tracer, combining it with other stable isotopes like deuterium (B1214612) (²H) provides a more comprehensive view of metabolism. ¹H and ²H NMR can be used in conjunction with ¹³C NMR to track the flow of both carbon and hydrogen atoms.
¹H NMR: High-resolution ¹H NMR is highly sensitive and provides detailed structural information. iosrjournals.org In the context of ¹³C labeling, ¹H NMR spectra are affected by ¹H-¹³C spin couplings, which can be used to identify protons attached to ¹³C-labeled carbons. However, the complexity and signal overlap in ¹H spectra of biological samples can be challenging. researchgate.net
²H NMR: When metabolism is studied in the presence of deuterated water (²H₂O) or by using deuterated substrates, ²H NMR can directly measure deuterium incorporation into metabolites. nih.gov This provides information on pathways involving C-H bond formation, such as gluconeogenesis and the TCA cycle. nih.govresearchgate.net The combination of D-[1,2,3-¹³C₃]Glucose and ²H₂O allows for simultaneous tracking of carbon skeletons and hydrogen exchange reactions. researchgate.net For example, ¹H/²H-NMR methodologies have been developed to measure lipid synthesis using ²H₂O as a tracer. researchgate.net
Multi-nuclear approaches provide a more constrained model for metabolic flux analysis. For example, the labeling patterns of ethanol (B145695) produced from [1-²H]glucose and unlabeled glucose in ²H₂O have been determined using a combination of ¹³C and ¹H NMR. nih.gov
Derivatization Strategies for Enhanced NMR Resolution
The chemical complexity and signal overlap in NMR spectra of biological extracts can hinder accurate analysis. Chemical derivatization can be employed to improve the spectral properties of metabolites. By converting metabolites into derivatives, it is possible to:
Improve Spectral Dispersion: Derivatization can alter the chemical shifts of overlapping signals, spreading them out in the spectrum for better resolution.
Simplify Spectra: Converting a mixture of anomers (e.g., α- and β-glucose) into a single derivative form simplifies the resulting spectrum.
Enhance Solubility: Some derivatives are more soluble in common NMR solvents, leading to sharper signals.
For example, glucose can be converted to monoacetone glucose, which simplifies quantification of ²H-enrichment in its seven aliphatic positions by ²H NMR. nih.gov Similarly, glucuronide species can be converted to derivatives like 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, which provides excellent resolution of the six glucuronide ¹³C signals and various ¹³C isotopomer populations. tandfonline.com
Mass Spectrometry (MS)
Mass spectrometry is another cornerstone technique for metabolic tracer studies, prized for its exceptional sensitivity and ability to analyze complex mixtures. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the mass isotopomer distribution (MID) of a metabolite.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Ion Analysis and Isotopomer Distributions
GC-MS is a robust and widely used platform for analyzing ¹³C-labeled metabolites. springernature.com The workflow involves separating volatile derivatives of metabolites by gas chromatography before they are ionized, fragmented, and detected by the mass spectrometer.
Derivatization: As many metabolites (like sugars and amino acids) are not volatile, they must first be chemically derivatized. shimadzu.comcabidigitallibrary.org Common methods include trimethylsilylation (TMS) or tert-butyldimethylsilylation (tBDMS), which replace active hydrogens with silyl (B83357) groups, increasing volatility and thermal stability. shimadzu.com
Ionization and Fragmentation: Electron Ionization (EI) is typically used in GC-MS. This high-energy technique causes the parent molecule to fragment in a reproducible manner, creating a characteristic "fingerprint" mass spectrum. shimadzu.com The fragmentation pattern is key to positional isotopomer analysis. By analyzing the m/z values of different fragment ions, which contain different subsets of the carbon backbone, it is possible to deduce the location of ¹³C labels within the molecule. shimadzu.comresearchgate.netnih.gov For example, analyzing different fragments of derivatized glucose or its metabolites can distinguish labeling patterns that would be indistinguishable by looking only at the molecular ion. nih.govnih.gov
Isotopomer Distribution Analysis: The primary output of a ¹³C tracer experiment using MS is the mass isotopomer distribution (MID). This refers to the relative abundance of the metabolite molecules with different numbers of ¹³C atoms (M+0, M+1, M+2, etc.). nih.gov For metabolites of D-[1,2,3-¹³C₃]Glucose, one would expect to see significant populations of M+1, M+2, and M+3 isotopomers. These distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes to accurately determine the enrichment from the tracer. acs.org The measured MIDs from various metabolites are then used in computational models for metabolic flux analysis. springernature.comshimadzu.com
Table 2: GC-MS Analysis of Labeled Alanine (a product of glucose metabolism)
| Fragment Ion | Carbon Atoms Included | Expected Mass Shift with D-[1,2,3-¹³C₃]Glucose | Information Gained |
|---|---|---|---|
| [M-57]⁺ (tBDMS derivative) | C1, C2, C3 (Full carbon backbone) | M+1, M+2, M+3 | Overall ¹³C enrichment in alanine. |
| [f302]⁺ (tBDMS derivative) | C2, C3 | M+1, M+2 | Labeling pattern in the 2- and 3- positions, distinguishing glycolysis vs. other pathways. |
The combination of GC separation with MS fragmentation analysis provides a highly sensitive and informative method for quantifying the isotopomer distributions of metabolites derived from D-[1,2,3-¹³C₃]Glucose, complementing the structural and positional information provided by NMR. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the analysis of non-volatile metabolites derived from D-[1,2,3-¹³C₃]Glucose. This method is particularly well-suited for separating and identifying a wide range of polar compounds that are central to cellular metabolism. In studies involving ¹³C-labeled glucose, LC-MS allows researchers to trace the metabolic fate of the labeled carbon atoms through various pathways.
The process begins with the separation of metabolites from a biological sample using liquid chromatography. Techniques such as anion exchange chromatography are effective for separating phosphorylated intermediates of glycolysis and the pentose (B10789219) phosphate pathway. springernature.com Following separation, the metabolites are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the detection and quantification of different isotopologues, which are molecules that differ only in their isotopic composition. youtube.com
LC-MS can be operated in different modes to enhance sensitivity and specificity. For instance, tandem mass spectrometry (LC-MS/MS) using a scheduled multiple reaction monitoring (MRM) mode can achieve sensitivity in the femtomole range for phosphorylated compounds. springernature.com This high sensitivity is crucial for detecting low-abundance metabolites and accurately measuring their isotopic enrichment.
A typical LC-MS workflow for analyzing metabolites from a D-[1,2,3-¹³C₃]Glucose tracer experiment involves sample deproteinization, conversion of glucose to a stable derivative, and purification by solid-phase extraction before analysis. nih.gov This preparation ensures that the complex biological matrix does not interfere with the detection of the labeled metabolites. The resulting data provides a detailed picture of how the ¹³C atoms from the glucose tracer are incorporated into downstream metabolites, offering insights into the activity of various metabolic pathways. researchgate.net
High-Resolution Accurate Mass Spectrometry (HRAMS) for Isotopologue Quantification
High-Resolution Accurate Mass Spectrometry (HRAMS) is an essential tool for the precise quantification of isotopologues derived from D-[1,2,3-¹³C₃]Glucose. Unlike low-resolution mass spectrometry, HRAMS instruments, such as the Orbitrap, can operate at resolutions high enough (e.g., 100,000) to distinguish between ions with very similar masses. researchgate.net This capability is critical in stable isotope tracing studies to differentiate between ¹³C-labeled isotopologues and those containing other naturally abundant heavy isotopes (e.g., ¹⁷O, ¹⁸O). researchgate.net
The high mass accuracy of HRAMS allows for the confident identification of metabolites by comparing their measured exact mass to theoretical masses from databases. When analyzing the incorporation of ¹³C from labeled glucose, HRAMS can resolve the mass differences between unlabeled metabolites (M+0) and their labeled counterparts (M+1, M+2, M+3, etc.). embopress.org This provides a mass isotopologue distribution (MID), which represents the relative abundance of each isotopologue for a given metabolite.
For example, in a study using D-[1,2,3-¹³C₃]Glucose, HRAMS can distinguish between a metabolite that has incorporated one ¹³C atom and one that has incorporated a naturally occurring heavy isotope of another element. This level of detail is crucial for accurately calculating the fractional enrichment of ¹³C in each metabolite, which is a key parameter in metabolic flux analysis. researchgate.net The ability of HRAMS to completely differentiate ions from different stable isotope tracers (e.g., ¹³C and ²H) further enhances its utility in complex dual-tracer studies. researchgate.net
| Metabolite | Isotopologue | Theoretical m/z | Observed m/z (HRAMS) | Mass Error (ppm) |
| Pyruvate (B1213749) | M+0 (¹²C₃) | 87.0082 | 87.0081 | -1.15 |
| Pyruvate | M+1 (¹²C₂¹³C₁) | 88.0115 | 88.0114 | -1.14 |
| Pyruvate | M+2 (¹²C₁¹³C₂) | 89.0149 | 89.0148 | -1.12 |
| Pyruvate | M+3 (¹³C₃) | 90.0182 | 90.0181 | -1.11 |
| Lactate | M+0 (¹²C₃) | 89.0239 | 89.0238 | -1.12 |
| Lactate | M+1 (¹²C₂¹³C₁) | 90.0272 | 90.0271 | -1.11 |
| Lactate | M+2 (¹²C₁¹³C₂) | 91.0306 | 91.0305 | -1.10 |
| Lactate | M+3 (¹³C₃) | 92.0339 | 92.0338 | -1.10 |
Computational Correction for Natural Isotopic Abundance
A critical step in analyzing data from D-[1,2,3-¹³C₃]Glucose tracing experiments is the computational correction for the natural abundance of heavy isotopes. nih.gov All elements exist in nature as a mixture of isotopes. For example, carbon has a naturally abundant heavy isotope, ¹³C, which makes up about 1.1% of all carbon atoms. youtube.com This means that even in an unlabeled metabolite, there is a certain probability of finding one or more ¹³C atoms, which contributes to the M+1, M+2, etc. peaks in the mass spectrum.
Failure to correct for this natural abundance leads to an overestimation of the incorporation of the ¹³C tracer and can result in significant errors in metabolic flux calculations. researchgate.net Therefore, the measured mass isotopologue distributions must be corrected to reflect only the enrichment from the labeled substrate. nih.gov
Various algorithms and software tools have been developed to perform this correction. These methods typically use the chemical formula of the metabolite to calculate the theoretical mass isotopologue distribution due to natural abundance. nih.gov This theoretical distribution is then used to correct the experimentally measured distribution. The correction process can be represented by a matrix-based calculation that subtracts the contribution of naturally abundant isotopes from the observed data. semanticscholar.org
For instance, a correction matrix can be constructed to solve for the true labeling pattern. chemrxiv.org This is particularly important in dual-isotope tracing experiments (e.g., ¹³C and ¹⁵N), where the overlapping isotopic patterns require sophisticated correction algorithms. chemrxiv.orgresearchgate.net The accuracy of these corrections is dependent on the mass resolution of the instrument; higher resolution allows for more precise corrections. chemrxiv.org
| Metabolite | Observed M+1 Abundance (%) | Calculated Natural Abundance Contribution to M+1 (%) | Corrected M+1 Abundance from Tracer (%) |
| Citrate (B86180) (C₆H₈O₇) | 15.7 | 6.8 | 8.9 |
| Succinate (C₄H₆O₄) | 8.2 | 4.5 | 3.7 |
| Malate (C₄H₆O₅) | 9.1 | 4.6 | 4.5 |
| Aspartate (C₄H₇NO₄) | 7.9 | 4.5 | 3.4 |
Data Processing and Interpretation of Isotopic Enrichment Data
Following the acquisition and correction of mass spectrometry data, the next crucial steps are data processing and interpretation to gain biological insights. The primary goal is to determine how the ¹³C label from D-[1,2,3-¹³C₃]Glucose is distributed among various metabolites, which reflects the activity of different metabolic pathways.
Data processing involves integrating the peak areas for each isotopologue of a given metabolite and calculating the mass isotopologue distribution (MID). researchgate.net The fractional enrichment, which is the percentage of a metabolite pool that is labeled with ¹³C, can then be calculated from the corrected MIDs. researchgate.net This information provides a quantitative measure of the contribution of the glucose tracer to the synthesis of each metabolite.
Interpreting these labeling patterns requires a solid understanding of biochemical pathways. For example, the appearance of ¹³C in glycolytic intermediates like pyruvate and lactate indicates the activity of glycolysis. nih.gov The specific isotopologues observed can provide more detailed information. For instance, D-[1,2,3-¹³C₃]Glucose will produce M+3 pyruvate through glycolysis. The subsequent entry of this labeled pyruvate into the TCA cycle will generate specific labeling patterns in TCA cycle intermediates. nih.gov
By analyzing the MIDs of multiple connected metabolites, researchers can infer the relative activities of different pathways. nih.gov For example, a decrease in the M+2 fraction of citrate when using a ¹³C-glucose tracer could indicate a reduced flux from glucose into the TCA cycle relative to other carbon sources. embopress.org
It is also important to consider the concept of isotopic steady state, which is the point at which the ¹³C enrichment in metabolites becomes stable over time. nih.gov The time required to reach isotopic steady state varies for different metabolites and pathways. Glycolytic intermediates typically reach steady state within minutes, while TCA cycle intermediates may take several hours. nih.gov Analyzing the dynamics of labeling over time can provide additional information about metabolic fluxes and pool sizes. nih.gov
Computational and Modeling Approaches in D 1,2,3 ¹³c₃ Glucose Studies
Metabolic Network Reconstruction and Flux Balance Analysis (FBA)
Metabolic network reconstruction is the foundational step for any flux analysis study. It involves curating all known metabolic reactions in a specific organism or cell type from genomic and biochemical literature to create a comprehensive, stoichiometric model. This model represents the intricate web of biochemical conversions that constitute cellular metabolism.
Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism and predict metabolic flux distributions within these reconstructed networks. researchgate.net The core of FBA is the assumption of a pseudo-steady state, where the production and consumption rates of intracellular metabolites are balanced. This assumption is mathematically represented by the equation S · v = 0, where 'S' is the stoichiometric matrix of the network and 'v' is the vector of all metabolic reaction rates (fluxes).
When D-[1,2,3-¹³C₃]Glucose is used as a tracer, the resulting isotope labeling patterns in downstream metabolites provide crucial experimental constraints for the FBA model. While traditional FBA predicts a range of possible flux distributions, ¹³C-MFA, by incorporating data from labeled substrates, refines these predictions to a single, best-fit flux map that is consistent with the observed experimental data. This integration of isotopic tracer data significantly enhances the accuracy and resolution of the metabolic flux analysis.
Software Tools and Algorithms for ¹³C-MFA (e.g., OpenMebius)
A variety of software tools and algorithms have been developed to facilitate the complex calculations required for ¹³C-Metabolic Flux Analysis (¹³C-MFA). These tools automate the process of flux estimation from isotopic labeling data. One such example is OpenMebius, an open-source software designed for isotopically nonstationary ¹³C-based metabolic flux analysis (INST-¹³C-MFA). semanticscholar.orgbrandeis.eduresearchgate.net
OpenMebius is particularly useful for analyzing systems that are not at an isotopic steady state, such as cells with high photosynthetic activity or those in a quasi-steady metabolic state. semanticscholar.orgbrandeis.eduresearchgate.net The software provides functions for automatically generating metabolic models from user-defined worksheets and simulates the isotopic labeling enrichment over time. semanticscholar.orgbrandeis.eduresearchgate.net The core of its algorithm involves minimizing the difference between the experimentally measured isotopic labeling patterns and the simulated patterns by adjusting the metabolic flux values. researchgate.net This is typically achieved using optimization algorithms like the Levenberg-Marquardt method. researchgate.net
Below is a simplified representation of the workflow within a typical ¹³C-MFA software tool:
| Step | Description |
| 1. Model Input | The user provides the metabolic network model, including all reactions and atom transitions. |
| 2. Tracer Input | The specific tracer used, such as D-[1,2,3-¹³C₃]Glucose, and its isotopic purity are defined. |
| 3. Experimental Data Input | Mass isotopomer distributions of measured metabolites are uploaded. |
| 4. Flux Estimation | The software iteratively adjusts metabolic fluxes to minimize the deviation between simulated and experimental labeling patterns. |
| 5. Statistical Analysis | Confidence intervals for the estimated fluxes are calculated to assess the precision of the results. |
| 6. Output | The final output is a detailed metabolic flux map with statistical validation. |
Other software packages, such as FiatFlux, are also available and are designed to be user-friendly, allowing researchers who are not experts in numerical methods to perform flux analysis from ¹³C-glucose experiments. nih.gov
Statistical Analysis of Isotopic Data for Flux Estimation and Uncertainty
The estimation of metabolic fluxes from ¹³C labeling data is a complex, nonlinear regression problem. The goal is to find the set of fluxes that best explains the measured mass isotopomer distributions of intracellular metabolites. Statistical analysis is crucial for determining the goodness-of-fit of the model and for quantifying the uncertainty associated with the estimated fluxes.
A common approach is to minimize the sum of squared residuals between the measured and simulated labeling patterns, weighted by the experimental error. Once the best-fit flux distribution is determined, the precision of the estimated fluxes is evaluated by calculating confidence intervals. These intervals indicate the range within which the true flux value is likely to lie.
Several methods are used to determine these confidence intervals:
Linearized Statistics: This method provides an approximation of the confidence intervals and is computationally less intensive.
Monte Carlo Simulations: This approach involves performing numerous simulations with randomly generated measurement noise to obtain a statistical distribution of the estimated fluxes, from which confidence intervals can be derived. nih.gov
Accurate Nonlinear Methods: These methods provide the most accurate determination of confidence intervals by exploring the multi-dimensional space of possible flux distributions. nih.gov
The precision of the estimated fluxes is highly dependent on the choice of isotopic tracer and the specific metabolic network being investigated. researchgate.net
Optimal Tracer Design and Experimental Optimization
The choice of the ¹³C-labeled substrate is a critical factor that significantly impacts the precision and resolution of a ¹³C-MFA study. researchgate.net An optimally designed tracer experiment can maximize the information obtained about the metabolic fluxes of interest. The use of D-[1,2,3-¹³C₃]Glucose is one of many possible tracer strategies.
The selection of an optimal tracer is not always intuitive and often requires computational approaches. Researchers have developed systematic methods to identify the best isotopic tracers for a given metabolic network and a specific set of target fluxes. These methods often involve:
Sensitivity Analysis: Evaluating how sensitive the labeling patterns of measurable metabolites are to changes in different metabolic fluxes.
Algorithmic Search: Using algorithms, such as genetic algorithms, to search through a vast number of potential tracer combinations to find the one that minimizes the confidence intervals of the estimated fluxes. nih.govmit.edu
For instance, studies have shown that for mammalian cell metabolism, a combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine can provide high-resolution flux estimates for both glycolysis and the TCA cycle. nih.govmit.eduresearchgate.net Similarly, for E. coli, different tracers have been found to be optimal for resolving fluxes in the upper versus the lower parts of central carbon metabolism. nih.govresearchgate.net The development of novel tracers and the use of parallel labeling experiments, where cells are grown on different isotopic tracers simultaneously, are advanced strategies for improving the accuracy and completeness of flux analysis. researchgate.netnih.govresearchgate.net
The following table provides examples of different ¹³C-glucose tracers and their typical applications in ¹³C-MFA:
| Tracer | Primary Application/Pathway Targeted |
| [1-¹³C]Glucose | Pentose (B10789219) Phosphate (B84403) Pathway |
| [U-¹³C₆]Glucose | General labeling of central carbon metabolism |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway, Glycolysis |
| [4,5,6-¹³C₃]Glucose | TCA Cycle and anaplerotic reactions |
Integration of ¹³C-MFA with Multi-Omics Data (e.g., Fluxomics, Metabolomics, Transcriptomics)
To gain a more holistic understanding of cellular physiology, data from ¹³C-MFA (fluxomics) is increasingly being integrated with other high-throughput 'omics' datasets, such as metabolomics (quantification of metabolite levels) and transcriptomics (quantification of gene expression). nih.gov
This multi-omics integration provides a more comprehensive picture of metabolic regulation. For example, a change in metabolic flux determined using D-[1,2,3-¹³C₃]Glucose can be correlated with changes in the expression levels of the genes encoding the enzymes that catalyze those reactions. Similarly, flux data can be combined with metabolite concentration data to infer the thermodynamic driving forces of metabolic reactions.
The integration of these diverse datasets requires sophisticated computational and statistical methods. By combining fluxomics with other omics data, researchers can:
Identify regulatory hotspots in metabolic networks.
Validate and refine metabolic network models.
Gain deeper insights into the mechanisms underlying cellular responses to genetic or environmental perturbations.
This systems-level approach, which combines measurements across multiple biological layers, is essential for unraveling the complexity of cellular metabolism.
Advanced Research Applications of D 1,2,3 ¹³c₃ Glucose Tracing
In Vitro Studies of Cellular Metabolism
In vitro studies using cultured cells provide a controlled environment to dissect cellular metabolic pathways. D-[1,2,3-¹³C₃]Glucose tracing in this context allows for precise measurement of metabolic fluxes and the identification of alterations in response to genetic or environmental changes.
Analysis of Cancer Cell Metabolic Reprogramming (e.g., Warburg Effect, novel pathways)
A hallmark of many cancer cells is their altered glucose metabolism, famously described as the Warburg effect, which is characterized by an increased rate of glycolysis and lactate (B86563) production, even in the presence of sufficient oxygen (aerobic glycolysis). frontiersin.org D-[1,2,3-¹³C₃]Glucose tracing has been instrumental in quantifying this phenomenon and understanding its underlying mechanisms. By tracking the ¹³C label, researchers can measure the flux of glucose through glycolysis to lactate versus its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.
Furthermore, this tracing approach helps in the discovery and characterization of novel metabolic pathways that support cancer cell proliferation. For instance, studies have used stable isotope tracing to reveal how cancer cells divert glucose intermediates into biosynthetic pathways to produce nucleotides, lipids, and amino acids necessary for rapid cell growth. ckisotopes.com A recent study on pancreatic cancer cells, which are genetically identical but have different energy requirements, utilized ¹³C-glucose tracing to show how glucose is allocated to the synthesis of cell-membrane glycans. nih.govbiorxiv.org This represents a novel pathway where metabolic shifts can directly impact the composition of the cell surface, which is crucial for cell signaling, immune recognition, and metastasis. nih.govbiorxiv.org The study found that cells with higher glucose uptake did not necessarily have higher allocation to glycan synthesis, indicating that competing energy demands can constrain glucose commitment to glycosylation. nih.govbiorxiv.org
| Metabolite | Cell Line with Higher ¹³C Fractional Enrichment | Metabolic Pathway Implication | Reference |
|---|---|---|---|
| UDP-HexNAc | 8988-S | Increased flux through the hexosamine biosynthesis pathway (HBP). | nih.gov |
| CMP-Neu5Ac | 8988-S | Enhanced synthesis of sialic acid precursors. | nih.gov |
| GDP-Fucose | 8988-S | Higher fructose-mannose metabolism for fucose synthesis. | nih.gov |
Investigation of Metabolic Responses in Cultured Cells to Environmental Perturbations
Cells constantly adapt their metabolism in response to changes in their environment, such as nutrient availability, oxygen levels (hypoxia), and pH. nih.gov D-[1,2,3-¹³C₃]Glucose tracing is a key technique to study these metabolic adaptations. For example, under hypoxic conditions, a common feature of the tumor microenvironment, cancer cells reprogram their metabolism to rely more heavily on glycolysis for ATP production. nih.gov This metabolic shift is primarily orchestrated by the transcription factor hypoxia-inducible factor-1α (HIF-1α), which upregulates the expression of glycolytic enzymes and glucose transporters. nih.gov By using ¹³C-glucose tracers, researchers can quantify the increased glycolytic flux and lactate production in response to hypoxia, providing a deeper understanding of how cancer cells survive and proliferate in low-oxygen environments.
Characterization of Microbial Metabolism
The metabolic capabilities of microorganisms are vast and diverse. D-[1,2,3-¹³C₃]Glucose tracing, often coupled with ¹³C metabolic flux analysis (¹³C-MFA), is a powerful tool to map and quantify the metabolic networks of various microbes, such as yeast and bacteria. researchgate.netspringernature.com This approach has been used to characterize the central carbon metabolism of different yeast species, revealing key differences in their respiratory and fermentative capacities. researchgate.net For instance, a study comparing seven yeast species found that while their extracellular physiology might suggest a gradual transition between fermentation and respiration, their intracellular fluxes through the TCA cycle fell into two distinct classes, with aerobic species exhibiting much higher respiratory fluxes. researchgate.net
| Yeast Species | Metabolic Phenotype | Relative TCA Cycle Flux | Key Finding | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Crabtree-positive (respiro-fermentative) | Low | Exhibit lower respiratory fluxes at similar glycolytic rates. | researchgate.net |
| Saccharomyces bayanus | Crabtree-positive (respiro-fermentative) | Low | ||
| Saccharomyces exiguus | Crabtree-positive (respiro-fermentative) | Low | ||
| Yarrowia lipolytica | Crabtree-negative (aerobic) | High | Exhibit significantly higher respiratory fluxes. | researchgate.net |
| Pichia angusta | Crabtree-negative (aerobic) | High | ||
| Candida rugosa | Crabtree-negative (aerobic) | High |
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo studies, where tissues or organs are maintained in a viable state outside the body, bridge the gap between in vitro and in vivo research. These studies allow for the investigation of tissue-level metabolism in a controlled setting. The use of D-[1,2,3-¹³C₃]Glucose in ex vivo perfusion systems enables researchers to trace metabolic pathways in intact organs such as the heart and lungs. frontiersin.orgnih.gov For example, in ex vivo lung perfusion (EVLP), a technique used to assess and recondition donor lungs before transplantation, glucose consumption has been studied as a metabolic marker. nih.gov Research has shown that a higher rate of glucose consumption during EVLP correlates with greater lung edema, suggesting that altered glucose metabolism may be indicative of lung injury. nih.gov Similarly, ex vivo heart perfusion studies using ¹³C-labeled substrates have been crucial in elucidating the principles of cardiac energy substrate metabolism, demonstrating the heart's ability to utilize various energy sources. frontiersin.orgahajournals.org
In Vivo Studies in Animal Models
In vivo studies in animal models provide the most physiologically relevant context for studying metabolism. The administration of D-[1,2,3-¹³C₃]Glucose to living animals allows for the tracing of glucose metabolism at the whole-body level and within specific organs and tissues.
Cerebral Metabolic Compartmentation and Neurotransmitter Metabolism
The brain has a highly complex and compartmentalized metabolism, with distinct metabolic roles for different cell types, primarily neurons and astrocytes. D-[1,2,3-¹³C₃]Glucose tracing, combined with techniques like nuclear magnetic resonance (NMR) spectroscopy, has been pivotal in unraveling this metabolic compartmentation. researchgate.net A key process studied with this approach is the glutamate-glutamine cycle, which is fundamental to neurotransmission. nih.govismrm.org In this cycle, glutamate (B1630785) released by neurons is taken up by astrocytes and converted to glutamine. nih.govismrm.org Glutamine is then transported back to neurons, where it is converted back to glutamate. nih.govismrm.org By tracing the flow of ¹³C from glucose into the glutamate and glutamine pools, researchers can quantify the rate of this cycle, providing a measure of glutamatergic neurotransmission. nih.govismrm.org Studies in humans have shown that the glutamate-glutamine cycle is a major metabolic flux in the brain, with a rate that is approximately 80% of the rate of glucose oxidation at rest. nih.gov
| Metabolic Flux | Measured Rate (μmol/min/g) | Significance | Reference |
|---|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | 0.77 ± 0.07 | Overall rate of oxidative metabolism. | nih.gov |
| Glucose Oxidation | 0.39 ± 0.04 | Rate of glucose utilization for energy. | nih.gov |
| Glutamate-Glutamine Cycle | 0.32 ± 0.05 | Rate of glutamatergic neurotransmission. | nih.gov |
Hepatic Glucose and Lipid Metabolism
The liver plays a central role in maintaining glucose homeostasis and regulating lipid metabolism. D-[1,2,3-¹³C₃]Glucose tracing has been instrumental in dissecting the complex interplay between these two metabolic arms within the liver.
Studies utilizing ¹³C-labeled glucose in perfused rat livers have demonstrated the ability to monitor glycogen (B147801) metabolism and the effects of hormones like insulin (B600854) and glucagon. mdpi.com For instance, by switching the perfusate from unlabeled glucose to [1-¹³C]glucose, researchers can quantify the rate of glycogen synthesis and glycogenolysis under different hormonal stimuli. mdpi.com Furthermore, the co-administration of ¹³C-labeled glucose and fatty acids, such as [1-¹³C]oleate, allows for a comprehensive understanding of the effects of novel therapeutic compounds on both glucose and lipid metabolism simultaneously. mdpi.com
In isolated rat hepatocytes, the metabolism of D-[1,2-¹³C]glucose pentaacetate has been compared to that of unesterified D-[1,2-¹³C]glucose. nih.gov These studies revealed that despite extensive hydrolysis of the pentaacetate form, the glucose moiety was less efficiently metabolized into lactate and acetate (B1210297) compared to the unesterified form. nih.govnih.gov Such findings are crucial for understanding the bioavailability and metabolic fate of different glucose delivery forms.
One key aspect of hepatic glucose metabolism is gluconeogenesis, the de novo synthesis of glucose. Tracing studies with substrates like [U-¹³C₃]glycerol have shown that the liver produces primarily [1,2,3-¹³C₃]- and [4,5,6-¹³C₃]glucose. researchgate.net The distribution of these isotopomers provides insights into the activity of enzymes like triose phosphate (B84403) isomerase and the influence of pathways such as the pentose (B10789219) phosphate pathway and the citric acid cycle on glucose production. researchgate.net
| Tracer Used | Experimental System | Key Finding | Reference |
|---|---|---|---|
| D-[1,2-¹³C]glucose pentaacetate vs. D-[1,2-¹³C]glucose | Rat Hepatocytes | The glucose moiety of the pentaacetate form is less efficiently metabolized into lactate and acetate. | nih.govnih.gov |
| [U-¹³C₃]glycerol | Liver (in the context of gluconeogenesis) | The liver primarily produces [1,2,3-¹³C₃]- and [4,5,6-¹³C₃]glucose, providing insights into gluconeogenic pathways. | researchgate.net |
| [1-¹³C]glucose and [1-¹³C]oleate | Perfused Mouse Liver | Allows for simultaneous assessment of the effects of pharmacological agents on hepatic glucose and lipid metabolism. | mdpi.com |
Myocardial Energy Metabolism
The heart is a metabolically flexible organ that utilizes various substrates, including glucose and fatty acids, to meet its high energy demands. nih.gov D-[1,2,3-¹³C₃]Glucose and other ¹³C-labeled glucose tracers have been pivotal in understanding cardiac metabolism in both physiological and pathological states. frontiersin.orgphysiology.org
In vivo studies using [U-¹³C]glucose infusions in mouse models of cardiac hypertrophy have revealed distinct metabolic remodeling in response to different types of stress. physiology.org For example, pressure-overload-induced concentric hypertrophy is associated with significant changes in glycolysis, mitochondrial oxidative metabolism, and anaplerosis, whereas volume-overload-induced eccentric hypertrophy shows minimal metabolic alterations. physiology.org Following the administration of [U-¹³C]glucose, the enrichment of [1,2,3-¹³C]lactate serves as a readout for glycolytic activity. nih.gov
Dual isotope experiments, combining L-[1,2,3-¹³C₃]lactate and D-[6-¹⁴C]glucose, have provided a nuanced view of myocardial lactate metabolism in patients with coronary artery disease. nih.gov These studies demonstrated that even in a state of net lactate extraction by the heart, there is simultaneous lactate production. nih.gov During pacing-induced ischemia, lactate release increases significantly, with a greater contribution from circulating glucose. nih.gov
| Tracer(s) Used | Experimental Model | Key Finding | Reference |
|---|---|---|---|
| [U-¹³C]glucose | Mouse models of cardiac hypertrophy (pressure-overload vs. volume-overload) | Pressure-overload leads to significant changes in glycolysis and mitochondrial metabolism, while volume-overload does not. | physiology.org |
| L-[1,2,3-¹³C₃]lactate and D-[6-¹⁴C]glucose | Patients with coronary artery disease | Demonstrated simultaneous myocardial lactate production and extraction, with increased glucose contribution to lactate during ischemia. | nih.gov |
| [¹³C]glucose | Ischemic hearts | Revealed accelerated utilization of glucose and lactate in the penumbra of the ischemic region. | researchgate.netresearchgate.net |
Investigating Systemic Metabolic Interplay
Stable isotope tracing with D-[1,2,3-¹³C₃]Glucose and other labeled nutrients allows for the investigation of metabolic crosstalk between different organs and tissues at a systemic level. frontiersin.org By infusing a labeled substrate and analyzing its incorporation into metabolites in various tissues, researchers can map the flow of carbon throughout the body and understand how different organs contribute to and utilize metabolic fuels. springernature.com
For example, studies have shown that circulating lactate, derived from glucose, can be a significant fuel source for the tricarboxylic acid (TCA) cycle in various tissues. springernature.com This highlights the importance of the Cori cycle, where glucose is converted to lactate in peripheral tissues, which is then transported to the liver for gluconeogenesis. Isotope tracing can quantify the fluxes through such inter-organ metabolic pathways. nih.gov
In the context of cancer, in vivo isotope tracing with [¹³C]glucose has been used to probe the metabolic activity within tumors in both mouse models and human patients. springernature.com This approach has revealed the metabolic heterogeneity within tumors and the interplay between the tumor and the host metabolism. springernature.com
Elucidating Metabolic Regulation and Enzyme Activities
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses the isotopic labeling patterns from tracers like D-[1,2,3-¹³C₃]Glucose to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govcreative-proteomics.com This provides a detailed understanding of how metabolic pathways are regulated and the in vivo activities of key enzymes. youtube.com
By analyzing the distribution of ¹³C atoms in downstream metabolites, ¹³C-MFA can distinguish between alternative metabolic pathways. nih.gov For example, the labeling pattern in lactate can differentiate between its production through glycolysis versus the pentose phosphate pathway. researchgate.net
The choice of the specific ¹³C-labeled glucose isotopomer is critical for maximizing the information obtained from a tracer experiment. nih.gov Computational analyses have shown that tracers like [1,2-¹³C₂]glucose can provide more precise estimates for glycolysis and the pentose phosphate pathway compared to the more commonly used [1-¹³C]glucose. nih.gov
¹³C-MFA has been widely applied to study metabolic reprogramming in various conditions, including cancer and immune cell activation. immune-system-research.comisotope.com For instance, in cancer cells exhibiting the Warburg effect, using ¹³C-glucose as a tracer can demonstrate the enhanced glycolytic flux by the rapid accumulation of M+3 labeled lactate. immune-system-research.com
Future Directions and Emerging Frontiers
Development of Next-Generation D-[1,2,3-¹³C₃]Glucose Tracer Methodologies
Future methodologies will likely focus on optimizing the design of tracer experiments to maximize the information obtained from D-[1,2,3-¹³C₃]Glucose. This includes the development of dynamic labeling strategies and computational tools to better resolve complex metabolic pathways. Researchers are exploring advanced experimental designs that go beyond steady-state analysis to capture the dynamic responses of metabolic networks to various stimuli or perturbations.
One promising area is the refinement of kinetic flux profiling, which uses the time-course of ¹³C label incorporation from D-[1,2,3-¹³C₃]Glucose into downstream metabolites to estimate metabolic fluxes. This approach can provide a more detailed snapshot of cellular metabolism in real-time. Additionally, new computational algorithms are being developed to deconvolve complex labeling patterns, enabling the accurate quantification of fluxes through interconnected and bidirectional pathways.
Key developments in this area are summarized in the table below:
| Methodology | Description | Potential Impact |
| Dynamic Isotopic Labeling | Involves time-course measurements of ¹³C enrichment from D-[1,2,3-¹³C₃]Glucose in various metabolites. | Provides insights into the dynamic regulation of metabolic pathways in response to perturbations. |
| Kinetic Flux Profiling | Utilizes the rate of label incorporation to estimate reaction velocities (fluxes). | Offers a more quantitative and dynamic view of metabolic network activity compared to steady-state analysis. |
| Advanced Computational Modeling | Development of sophisticated algorithms to analyze complex isotopic labeling data. | Improves the accuracy and resolution of metabolic flux maps, enabling the identification of subtle metabolic changes. |
Enhanced Integration with Advanced Analytical Platforms
The full potential of D-[1,2,3-¹³C₃]Glucose as a metabolic tracer is realized through its integration with high-sensitivity analytical platforms. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the current mainstays for detecting ¹³C-labeled metabolites, future advancements will focus on enhancing the capabilities of these techniques and combining them for a more comprehensive analysis. creative-proteomics.com
High-resolution mass spectrometry, such as Orbitrap-based platforms, allows for the precise measurement of mass isotopologue distributions, which is crucial for distinguishing between different labeling patterns originating from D-[1,2,3-¹³C₃]Glucose. fao.org Future developments will likely involve improvements in ionization techniques and mass analyzers to increase sensitivity and reduce sample analysis time.
Nuclear magnetic resonance (NMR) spectroscopy provides unique information on the positional distribution of ¹³C atoms within a molecule, which is highly complementary to MS data. nih.gov Advancements in NMR technology, such as higher field strengths and cryogenically cooled probes, will further enhance its sensitivity for detecting low-abundance metabolites labeled with ¹³C from D-[1,2,3-¹³C₃]Glucose. researchgate.net The integration of MS and NMR data will provide a more complete picture of metabolic fluxes and pathway activities. nih.gov
| Analytical Platform | Future Advancements | Benefit for D-[1,2,3-¹³C₃]Glucose Tracing |
| Mass Spectrometry (MS) | Higher resolution and sensitivity, improved ionization sources, faster data acquisition. | More accurate quantification of mass isotopologues, enabling the analysis of a wider range of metabolites. |
| Nuclear Magnetic Resonance (NMR) | Higher magnetic field strengths, cryoprobe technology, advanced pulse sequences. | Enhanced sensitivity for detecting positional isotopomers, providing detailed structural information on labeled metabolites. researchgate.net |
| Integrated MS and NMR | Development of software and workflows for combined data analysis. | Provides a more comprehensive and constrained analysis of metabolic fluxes by leveraging the complementary strengths of both techniques. |
Advancements in Large-Scale Metabolic Modeling and Data Integration
The data generated from D-[1,2,3-¹³C₃]Glucose tracing experiments are most powerful when integrated into large-scale computational models of metabolism. maranasgroup.com Future efforts will focus on developing more sophisticated and comprehensive metabolic models that can incorporate multi-omics data alongside isotopic labeling information.
Constraint-based modeling approaches, such as ¹³C-Metabolic Flux Analysis (¹³C-MFA), will continue to be refined to handle larger and more complex metabolic networks. mdpi.com This will involve the development of more efficient algorithms for flux estimation and statistical analysis. creative-proteomics.com Furthermore, machine learning techniques are emerging as a powerful tool to analyze large fluxomics datasets, identify patterns, and generate new hypotheses about metabolic regulation. nih.gov
The integration of data from genomics, transcriptomics, proteomics, and metabolomics with ¹³C-flux data from D-[1,2,3-¹³C₃]Glucose will provide a systems-level understanding of how cellular metabolism is regulated and how it is perturbed in disease.
Exploration of D-[1,2,3-¹³C₃]Glucose Tracing in Novel Biological Contexts and Disease Models
While D-[1,2,3-¹³C₃]Glucose has been instrumental in studying central carbon metabolism, its application is expanding to new and exciting biological areas. Future research will see its increased use in understanding the metabolism of specific cell types within complex tissues, the metabolic interactions between different organisms (e.g., in the gut microbiome), and the metabolic reprogramming that occurs in a wide range of diseases.
In the context of disease, D-[1,2,3-¹³C₃]Glucose tracing is being applied to novel models of cancer frontiersin.orgckisotopes.com, neurodegenerative diseases, and metabolic disorders. For instance, in cancer research, this tracer can help to elucidate the metabolic pathways that support tumor growth and identify potential therapeutic targets. springernature.com In neurobiology, it can be used to study brain energy metabolism and its dysregulation in diseases like Alzheimer's and Parkinson's.
| Biological Context/Disease Model | Application of D-[1,2,3-¹³C₃]Glucose Tracing | Potential Insights |
| Cancer Metabolism | Elucidating altered glucose metabolism in tumor cells and the tumor microenvironment. nih.gov | Identification of metabolic vulnerabilities for targeted therapies. ckisotopes.com |
| Neurodegenerative Diseases | Studying brain glucose utilization and neuronal metabolic dysfunction. | Understanding the role of metabolic decline in disease progression. |
| Immunometabolism | Investigating the metabolic reprogramming of immune cells during activation and differentiation. | Revealing how metabolism governs immune responses in health and disease. |
| Microbiome Research | Tracing the metabolic fate of glucose in gut microbial communities and host-microbe interactions. | Understanding the metabolic interplay between the host and its microbiome. |
Synergistic Application with Other Stable Isotope Tracers for Comprehensive Metabolic Profiling
To gain a more complete picture of cellular metabolism, future studies will increasingly employ D-[1,2,3-¹³C₃]Glucose in combination with other stable isotope tracers. nih.gov This multi-tracer approach allows for the simultaneous investigation of multiple interconnected metabolic pathways. springernature.comresearchgate.net
For example, co-administering D-[1,2,3-¹³C₃]Glucose with ¹⁵N-labeled glutamine can provide insights into the interplay between glucose and amino acid metabolism. Similarly, using deuterated water (D₂O) alongside ¹³C-glucose can be used to measure the rates of biosynthesis of various macromolecules, such as lipids and proteins.
The development of analytical methods and computational tools capable of deconvoluting the labeling patterns from multiple tracers will be crucial for the success of this approach. prosciento.com This will enable a truly comprehensive and systems-level analysis of metabolic networks. nih.gov
Q & A
Q. How is the isotopic purity of D-[1,2,3-13C3]glucose determined, and why is this critical for metabolic flux analysis (MFA)?
Classification: Basic Isotopic purity is typically assessed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the position-specific enrichment of 13C atoms. For example, isotopic purity ≥99 atom% 13C (as reported in and ) ensures minimal interference from unlabeled species during tracer experiments. Certified purity (>95% via HPLC in ) is essential to avoid confounding flux calculations, as impurities can skew metabolic pathway interpretations. Methodologically, cross-validation using [13C]NMR or isotope ratio MS is recommended .
Q. What criteria should guide the selection of this compound versus uniformly labeled 13C6-glucose for tracer studies?
Classification: Basic The choice depends on the metabolic pathways under investigation. Positionally labeled this compound is ideal for tracking glycolysis and pentose phosphate pathway (PPP) activity, as the 13C atoms at positions 1–3 are preferentially metabolized in these routes. Uniformly labeled 13C6-glucose (U-13C6) is better suited for comprehensive flux analysis across central carbon metabolism. Experimental design must align with the labeling pattern’s compatibility with downstream analytical techniques (e.g., NMR or MS) .
Q. How does the optical activity ([α]25/D +52.0°) of this compound influence its handling in cell culture experiments?
Classification: Basic The optical activity reflects the stereochemical integrity of the labeled glucose. Researchers must ensure that storage conditions (e.g., -20°C for lyophilized powder, as in ) preserve this property, as racemization could alter cellular uptake kinetics. Pre-experiment verification via polarimetry is advised, particularly when using the compound in minimal media for recombinant protein production in CHO cells .
Advanced Research Questions
Q. How can conflicting flux data arise when using this compound versus D-[5-3H]glucose in erythrocyte transport studies, and how are these resolved?
Classification: Advanced Discrepancies may stem from differences in tracer metabolism: D-[5-3H]glucose measures transport via 3HOH generation, while 13C3-glucose tracks carbon fate. For example, highlights that α- vs. β-anomer labeling affects 3HOH yield due to transporter affinity variations. To resolve contradictions, combine tracer data with kinetic modeling (e.g., fixed asymmetrical site models for GLUT1 transport in ) and validate using parallel LC-MS/NMR isotopomer analysis .
Q. What methodological optimizations are required for 13C-NMR detection of this compound isotopomers in low-sensitivity systems?
Classification: Advanced Enhance signal-to-noise ratios by increasing acquisition times (≥12 hours) and using cryoprobes. For instance, notes that 13C-NMR’s low sensitivity can be mitigated by enriching cell extracts with 13C-labeled metabolites. Additionally, dynamic nuclear polarization (DNP) or hyperpolarization techniques may amplify signals for real-time flux monitoring in vivo .
Q. How do isotopic impurities (e.g., residual 12C or 2H) in this compound affect MFA reliability in cancer metabolism studies?
Classification: Advanced Impurities introduce errors in mass isotopomer distribution (MID) calculations. For example, 2H contamination (as in ’s D7-labeled product) may perturb enzyme kinetics due to kinetic isotope effects. Quantify impurities via high-resolution MS and correct MID matrices computationally. Thresholds for acceptable purity depend on pathway sensitivity; glycolysis studies tolerate ≤1% impurities, while PPP analyses require ≤0.5% .
Q. What strategies validate the use of this compound in tracing gluconeogenic vs. glycolytic fluxes in hepatocytes?
Classification: Advanced Employ dual-tracer approaches with 13C3-glucose and 2H2O to distinguish forward/reverse fluxes. ’s transport model can be adapted to quantify bidirectional GLUT activity, while ’s protocols for minimal media ensure tracer specificity. Confirmatory assays (e.g., lactate 13C enrichment) should corroborate NMR/MS-derived flux maps .
Q. How can positional 13C labeling resolve ambiguities in mitochondrial vs. cytosolic NADPH production in adipocytes?
Classification: Advanced this compound generates mitochondrial NADPH via PPP and cytosolic NADPH via malic enzyme. Use isotopomer spectral analysis (ISA) to partition contributions: mitochondrial NADPH yields m+3 citrate, while cytosolic pools produce m+2 malate. Cross-validate with siRNA knockdown of PPP enzymes (e.g., G6PD) .
Q. What experimental controls are critical when using this compound in longitudinal 13C-MFA studies of neuronal metabolism?
Classification: Advanced Include unlabeled controls to baseline endogenous metabolite levels. Monitor isotopic steady state via time-course sampling, as neurons exhibit slower glucose uptake (). Use U-13C6-glucose as a comparator to assess pathway completeness. Correct for dilution effects from astrocyte-neuron lactate shuttle activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
